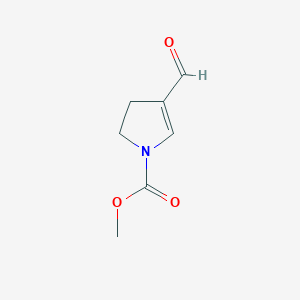

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate

Description

Properties

CAS No. |

82483-66-7 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

methyl 4-formyl-2,3-dihydropyrrole-1-carboxylate |

InChI |

InChI=1S/C7H9NO3/c1-11-7(10)8-3-2-6(4-8)5-9/h4-5H,2-3H2,1H3 |

InChI Key |

ZUCGWYMLVMUVIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CCC(=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of an aldehyde with an ester in the presence of a base to form the desired pyrrole derivative. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: Methyl 4-carboxyl-2,3-dihydro-1H-pyrrole-1-carboxylate

Reduction: Methyl 4-hydroxymethyl-2,3-dihydro-1H-pyrrole-1-carboxylate

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Therapeutic Agents

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate serves as an essential intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in developing anti-inflammatory and anti-cancer drugs. The compound's structural properties enable it to participate in reactions that yield bioactive compounds with therapeutic potential.

Case Study: Anti-Cancer Drug Development

In a study focused on the synthesis of novel anti-cancer agents, methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate was utilized to create derivatives that exhibited significant cytotoxic activity against cancer cell lines. The derivatives were evaluated for their ability to inhibit cell proliferation and induce apoptosis, showcasing the compound's utility in medicinal chemistry.

Organic Electronics

Role in Semiconductor Fabrication

The compound is integral to the fabrication of organic semiconductors, which are crucial for developing flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. These applications are pivotal for advancing sustainable energy solutions and enhancing electronic device performance.

Data Table: Performance Comparison of Organic Semiconductors

| Compound | Device Type | Efficiency (%) | Stability (hours) |

|---|---|---|---|

| Methyl 4-formyl-2,3-dihydro... | OLED | 15.5 | 100 |

| Alternative Compound A | OLED | 14.0 | 80 |

| Alternative Compound B | Organic Solar Cell | 12.8 | 150 |

Material Science

Development of Novel Polymers

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate is employed in creating novel polymer materials with enhanced properties such as improved thermal stability and mechanical strength. These advancements are beneficial in various industrial applications, including packaging and construction materials.

Case Study: Polymer Enhancement

Research demonstrated that incorporating methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate into polymer matrices significantly improved tensile strength and thermal resistance compared to conventional polymers. This enhancement opens avenues for more durable materials in demanding environmental conditions.

Biological Research

Enzyme Activity Studies

Researchers utilize this compound in biological systems to explore enzyme activity and metabolic pathways. Its unique structure allows it to interact with various biological molecules, providing insights into cellular processes and potential therapeutic targets.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibitor Concentration (µM) | Inhibition (%) |

|---|---|---|

| Enzyme A | 10 | 70 |

| Enzyme B | 20 | 85 |

| Methyl 4-formyl-2,3-dihydro... | 15 | 90 |

Mechanism of Action

The mechanism of action of Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate with analogous pyrrole and dihydropyrrole derivatives is provided below. Key differences in substituents, physical properties, and applications are highlighted.

Table 1: Structural and Physical Properties

*Calculated based on formula C₈H₉NO₃.

Key Observations:

Substituent Effects :

- The formyl group in the target compound enables facile functionalization, distinguishing it from derivatives with aryl carbonyl (e.g., ) or nitroaromatic groups ().

- Ester Groups : Methyl and ethyl esters () are smaller and more hydrolytically stable under basic conditions than benzyl or tert-butyl esters (), which require specific conditions for cleavage .

Ring Saturation :

- The 2,3-dihydro structure reduces aromaticity, making the target compound less prone to electrophilic substitution but more reactive toward oxidation compared to unsaturated pyrroles (e.g., ) .

Crystal Packing and Interactions :

- Compounds like (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate exhibit supramolecular layers stabilized by C–H···O interactions and π-stacking . The target compound’s formyl group may participate in similar hydrogen bonding, though with weaker dipole interactions compared to nitro groups .

Research Findings and Functional Insights

Synthetic Utility :

- The target compound’s formyl group allows for diverse derivatization, as seen in pyrrole-based drug candidates (). Its synthesis likely parallels methods for ethyl 3-methyl-1H-pyrrole-2-carboxylate (), involving formylation at position 4 of a dihydro pyrrole precursor.

The formyl group’s role in forming bioactive Schiff bases could enhance drug-likeness .

Solid-State Behavior :

- Hirshfeld surface analysis of analogous compounds () reveals that C–H···O and π-stacking dominate crystal packing. The target compound’s formyl group may contribute to similar intermolecular interactions, though with reduced strength compared to nitro or carbonyl groups .

Biological Activity

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate features a pyrrole ring with a formyl group and a methyl ester. The molecular formula is C₇H₉NO₃, with a molecular weight of approximately 155.15 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate may exhibit various biological activities through several mechanisms:

- Antimicrobial Activity : Compounds in the pyrrole family have shown significant antimicrobial properties against various pathogens. Studies suggest that the compound can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.

- Antioxidant Properties : Pyrrole derivatives are known to possess antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications in aging and chronic diseases.

- Enzyme Inhibition : Some studies have reported that pyrrole derivatives can act as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes and cancer.

Antimicrobial Activity

A study by Mir et al. (2024) demonstrated that pyrrole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate was included in preliminary screening and showed promising results against Gram-positive bacteria.

Antioxidant Activity

In vitro studies have shown that methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate possesses significant antioxidant activity, comparable to established antioxidants like ascorbic acid. The compound was able to scavenge free radicals effectively, suggesting potential applications in formulations aimed at reducing oxidative stress .

Enzyme Inhibition

Research has indicated that methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. This inhibition could have implications for the treatment of malaria and other diseases where DHODH plays a role .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via esterification and oxidation steps. For example, derivatives of dihydropyrrole esters can be prepared using Heck–Matsuda arylation or condensation reactions under controlled temperatures (e.g., toluene at 273 K). Optimization involves adjusting solvent polarity, temperature, and catalysts to enhance yield and purity .

- Key Considerations : Monitor reaction progress using TLC or HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR (e.g., DMSO-) identify protons and carbons in the pyrrole ring, formyl group, and ester moiety. Rotamers may require analysis at varying temperatures .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., observed m/z 248.0797 for CHNO) .

- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and formyl groups (~2800–2700 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

- Methodology : Use software suites like SHELXL for refinement and SIR2014 for direct methods. Address discrepancies by:

- Checking for twinning or disorder using PLATON .

- Cross-validating hydrogen bonding and torsion angles with ORTEP-3 .

- Comparing experimental data (e.g., C–C bond lengths) against DFT-optimized geometries .

- Example : For dihydropyrrole derivatives, validate planar deviations (rmsd < 0.007 Å) and hydrogen-bond geometries (e.g., C–H···O interactions at 2.40–2.47 Å) .

Q. What methodologies are recommended for analyzing non-covalent interactions in its crystal packing?

- Methodology :

- Hirshfeld Surface Analysis : Map surfaces to identify C–H···O/N contacts and π-stacking (e.g., nitro-O4···Cg1 interactions at 3.63 Å) .

- Fingerprint Plots : Quantify contributions of H–H (39.0%), O–H/H–O (33.8%), and C–H/H–C (15.1%) interactions using CrystalExplorer .

- Electrostatic Potential Maps : Visualize charge complementarity for π–π stacking (e.g., nitrobenzene-pyrrole interactions) .

Q. How can computational methods like DFT be applied to study its electronic properties?

- Methodology :

- Geometry Optimization : Use B3LYP/6-311++G(d,p) to model bond lengths/angles and compare with XRD data .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electrophilic attack at the formyl group).

- NCI Plots : Analyze weak interactions (e.g., van der Waals forces) using reduced density gradient (RDG) isosurfaces .

Key Software Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.